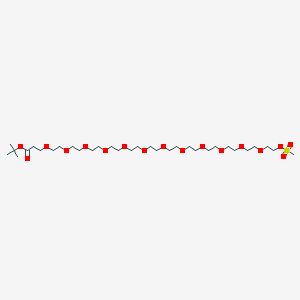
Diketone-PEG4-Biotin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diketone-PEG4-Biotin: is a chemical compound that serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are molecules designed to selectively degrade target proteins within cells by leveraging the ubiquitin-proteasome system. This compound combines a diketone group, polyethylene glycol (PEG) with four repeating units (PEG4), and a biotin moiety, making it a versatile tool in chemical and biological research.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound is typically synthesized through a multi-step chemical reaction involving the conjugation of a diketone group with PEG4 and biotin. The reaction conditions include the use of coupling reagents and solvents to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis platforms and large-scale reactors to produce the compound in bulk.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert the diketone group into a more reduced form.
Substitution Reactions: The biotin moiety can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized forms of the diketone group.
Reduction Products: Reduced forms of the diketone group.
Substitution Products: Modified biotin derivatives or other functional groups replacing biotin.
Wissenschaftliche Forschungsanwendungen
Chemistry: Diketone-PEG4-Biotin is used in the synthesis of PROTACs, which are employed to study protein degradation pathways and develop targeted therapies for diseases. Biology: The compound is utilized in biochemical assays to study protein interactions and cellular processes involving biotinylated proteins. Medicine: PROTACs incorporating this compound are being explored for therapeutic applications, including cancer treatment and the degradation of disease-related proteins. Industry: The compound is used in the development of diagnostic tools and biotechnological applications, such as affinity chromatography and protein purification.
Wirkmechanismus
Mechanism: Diketone-PEG4-Biotin functions as a linker in PROTACs, connecting an E3 ubiquitin ligase ligand to a target protein ligand. This facilitates the recruitment of the target protein to the ubiquitin-proteasome system, leading to its selective degradation. Molecular Targets and Pathways: The primary molecular target is the E3 ubiquitin ligase, which is responsible for tagging proteins with ubiquitin for degradation. The pathway involved is the ubiquitin-proteasome pathway, a key mechanism for protein turnover in cells.
Vergleich Mit ähnlichen Verbindungen
PEG-Based Linkers: Other PEG-based linkers used in PROTAC synthesis, such as PEG2-Biotin and PEG3-Biotin.
Biotinylated Compounds: Other biotinylated compounds used in biochemical assays and affinity chromatography.
Uniqueness: Diketone-PEG4-Biotin is unique in its combination of a diketone group with PEG4 and biotin, providing specific advantages in terms of solubility, stability, and reactivity compared to other linkers.
Eigenschaften
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50N4O9S/c1-24(38)22-27(39)11-8-25-6-9-26(10-7-25)35-31(41)12-14-43-16-18-45-20-21-46-19-17-44-15-13-34-30(40)5-3-2-4-29-32-28(23-47-29)36-33(42)37-32/h6-7,9-10,28-29,32H,2-5,8,11-23H2,1H3,(H,34,40)(H,35,41)(H2,36,37,42)/t28-,29-,32-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUCDLZQRUQWCG-OLWNVYNHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50N4O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]pyrazol-1-yl]-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B8104503.png)
